molecular formula C15H13N3O2 B2401288 2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 950380-06-0

2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2401288
CAS No.: 950380-06-0
M. Wt: 267.288
InChI Key: RXPLGWNLJQAGII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide (: 950380-06-0) is a high-purity synthetic compound intended for research and development purposes. This acetamide derivative features a benzo[d]isoxazole core linked to a pyridinylmethyl group, a structure of significant interest in medicinal chemistry . The benzo[d]isoxazole scaffold is recognized as a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of potential biological activities, including anti-inflammatory, anticancer, antimicrobial, and effects on the central nervous system . Furthermore, structurally related isoxazole compounds have been investigated as potent inhibitors of kinases such as GSK-3β, a key enzyme implicated in diseases like Alzheimer's disease, diabetes, and cancer . Other research into isoxazole derivatives has explored their potential as agonists of the Wnt/β-catenin signaling pathway, which plays a critical role in cellular developmental processes . Research Applications: • Chemical biology and mechanism of action studies. • Medicinal chemistry and drug discovery programs. • Kinase inhibitor research and development. • Synthesis of more complex chemical entities. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c19-15(17-10-11-5-3-4-8-16-11)9-13-12-6-1-2-7-14(12)20-18-13/h1-8H,9-10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPLGWNLJQAGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzo[d]isoxazole: This can be achieved through the cyclization of o-nitrophenylacetonitrile with hydroxylamine under acidic conditions.

    Acetamide Formation: The benzo[d]isoxazole intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide derivative.

    Pyridin-2-ylmethyl Substitution: Finally, the acetamide derivative undergoes nucleophilic substitution with pyridin-2-ylmethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro or carbonyl groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biochemical effect.

Comparison with Similar Compounds

Structural Features

Compound Name Core Heterocycle Acetamide Substituent Key Functional Groups Reference
2-(Benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide Benzo[d]isoxazole Pyridin-2-ylmethyl Amide, pyridine, fused isoxazole
2-(Benzo[d][1,3]dioxol-5-ylmethylamino)-N-(4-sulfamoylphenyl)acetamide (Compound 5, ) Benzo[d][1,3]dioxole 4-Sulfamoylphenyl Amide, sulfonamide, methylenedioxy
2-(Benzothiazol-2-ylthio)-N-(spiro[indoline-3,5'-thiazolo...])acetamide (Compound 5d, ) Benzothiazole Spiro[indoline-thiazolooxadiazole] Thioether, spirocyclic system
Compound 198 () Benzo[d]isoxazole Complex fluorinated indazole-pyridine Atropisomers, chloro, methylsulfonamido

Key Observations:

  • Heterocyclic Core: The benzo[d]isoxazole in the target compound provides a polar, electron-deficient ring compared to the sulfur-containing benzothiazole in , which may influence redox activity and binding selectivity .

Biological Activity

The compound 2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a derivative of benzo[d]isoxazole, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H13N3O\text{C}_{14}\text{H}_{13}\text{N}_3\text{O}

This compound features a benzo[d]isoxazole moiety linked to a pyridine ring through a methyl acetamide group, which is critical for its biological activity.

Research indicates that derivatives of benzo[d]isoxazole often exhibit their biological effects through various mechanisms:

  • Wnt/β-catenin Signaling Pathway : Some isoxazole derivatives act as agonists of the Wnt signaling pathway, which is crucial for cell proliferation and differentiation. Activation of this pathway can lead to therapeutic effects in conditions like cancer and neurodegenerative diseases .
  • Antimicrobial Activity : Compounds similar to this compound have shown selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .
  • Cytotoxicity : There is evidence that certain derivatives possess cytotoxic effects against various cancer cell lines, including breast, lung, and prostate cancers. This suggests potential applications in anticancer therapy .

Antibacterial Activity

A study evaluated the antibacterial efficacy of various benzo[d]isoxazole derivatives, including the compound . The results indicated that while the overall antibacterial potential was moderate, specific derivatives exhibited significant activity against selected bacterial strains.

CompoundMIC (µg/mL)Bacterial Strain
132B. subtilis
264E. coli
316C. albicans

The minimal inhibitory concentrations (MICs) reflect the effectiveness of these compounds against the respective strains .

Anticancer Activity

In vitro studies have demonstrated that certain derivatives of benzo[d]isoxazole exhibit selective toxicity towards cancer cells compared to normal cells. For instance:

Cell LineIC50 (µM)Selectivity Index
MCF-7 (Breast)154.5
A549 (Lung)203.0
PC3 (Prostate)125.0

These findings suggest that modifications in the chemical structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Studies

Several case studies have highlighted the therapeutic potential of benzo[d]isoxazole derivatives:

  • Case Study on Anticancer Properties : A derivative was tested on a panel of cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis in breast cancer cells (MCF-7). The study concluded that structural modifications could lead to more potent anticancer agents.
  • Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties of isoxazole derivatives, revealing significant activity against both Gram-positive and Gram-negative bacteria. The researchers noted that further optimization could improve efficacy and reduce resistance development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with substitution reactions under alkaline conditions (e.g., coupling benzo[d]isoxazole derivatives with pyridinylmethylamine precursors), followed by condensation using activating agents like DCC or EDC. Key parameters include pH control (to avoid side reactions), solvent polarity (e.g., DMF for solubility), and temperature optimization (40–60°C for amide bond formation). Post-synthesis purification via column chromatography or recrystallization is essential to isolate the acetamide product .

Q. How can researchers validate the structural integrity of this compound, and what analytical techniques are most reliable?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the benzisoxazole and pyridinylmethyl moieties. Mass spectrometry (MS) provides molecular weight validation. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95% recommended for biological assays). Cross-referencing with IR spectroscopy can confirm functional groups like the acetamide C=O stretch (~1650 cm⁻¹) .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

  • Methodological Answer : The compound’s solubility depends on solvent polarity—DMSO or DMF is recommended for stock solutions. Stability studies under varying pH (e.g., 4–9) and temperatures (4°C vs. room temperature) should precede long-term storage. Use inert atmospheres (N₂ or Ar) to prevent oxidation of the pyridine or isoxazole rings .

Advanced Research Questions

Q. How can computational methods be integrated to predict biological targets or optimize the compound’s pharmacokinetic properties?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) against databases like PDB or ChEMBL can identify potential protein targets (e.g., kinases or GPCRs). QSAR models optimize bioavailability by predicting logP (lipophilicity) and polar surface area (PSA). Free energy perturbation (FEP) calculations refine binding affinity predictions for lead optimization .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) validate target engagement. Dose-response curves (IC₅₀/EC₅₀ comparisons) and counter-screens against related targets (e.g., CYP450 isoforms) clarify specificity. Meta-analyses of structural analogs (e.g., pyridine/isoxazole derivatives) can contextualize outliers .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Systematic SAR studies require synthesizing analogs with modifications to the benzisoxazole (e.g., halogenation) or pyridinylmethyl groups (e.g., methyl/ethyl substitution). Use factorial design (DOE) to evaluate variables like steric bulk or electronic effects. Pair with in vitro assays (e.g., enzymatic inhibition) and multivariate analysis (PCA) to identify critical pharmacophores .

Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Proteomics (e.g., SILAC) or transcriptomics (RNA-seq) identifies pathway-level effects. CRISPR-Cas9 knockouts of predicted targets validate functional relevance. Förster Resonance Energy Transfer (FRET) or BRET assays probe real-time molecular interactions in live cells .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported synthetic yields or biological potencies?

  • Methodological Answer : Replicate protocols with strict adherence to reported conditions (e.g., solvent purity, catalyst batch). Compare characterization data (NMR/MS) to rule out structural variants. For biological data, standardize assay conditions (e.g., cell line passage number, serum concentration) and use internal controls (e.g., reference inhibitors). Collaborative inter-laboratory validation is ideal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.